2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one involves several steps. The synthetic route typically starts with the preparation of the phenoxy intermediate, followed by the introduction of the aminopropyl group and the pyrrolidinyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with target proteins, while the phenoxy and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidinyl group and are used in medicinal chemistry for their biological activity.
Phenoxy compounds: These compounds contain the phenoxy group and are used in the synthesis of pharmaceuticals and agrochemicals.
Aminopropyl derivatives: These compounds have the aminopropyl group and are used in the study of enzyme inhibitors and receptor agonists.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile scaffold for the development of new chemical entities with diverse applications.
Properties
IUPAC Name |
2-[2-(1-aminopropyl)phenoxy]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-13(16)12-7-3-4-8-14(12)19-11-15(18)17-9-5-6-10-17/h3-4,7-8,13H,2,5-6,9-11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHNCPFJHROPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OCC(=O)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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